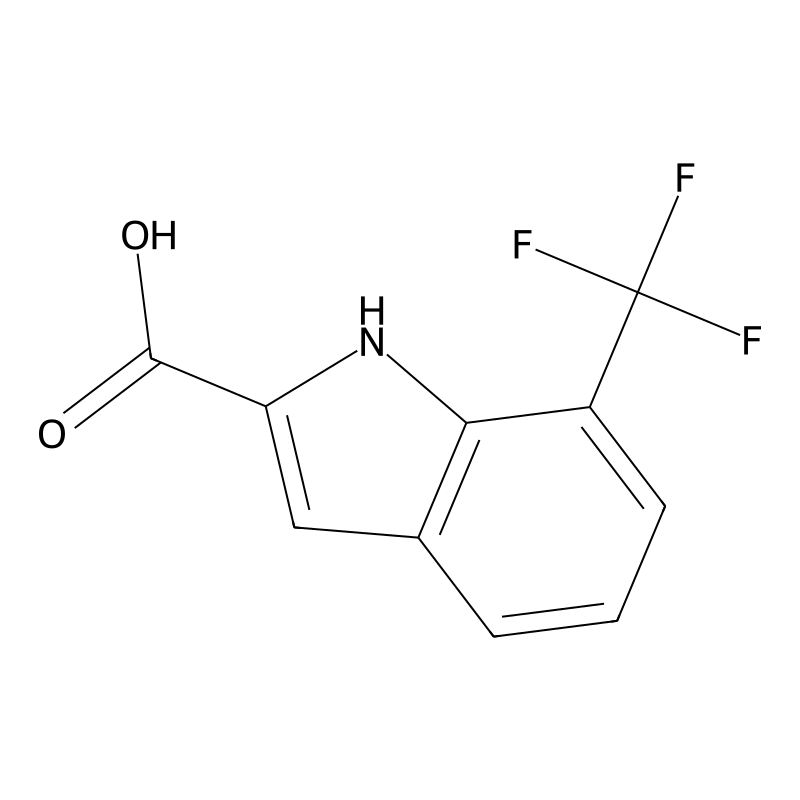

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry: Synthesis of Antibacterial Compounds

Summary of the Application: Trifluoromethylated compounds, such as 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, have been used in the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives . These derivatives have shown promising antibacterial activity .

Methods of Application: The 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester was prepared from 3-amino benzotrifluoride and EMME . The hydroxyquinoline was then reacted with amino acids to furnish amino acid functionalised quinolines . The compounds were alkylated by ethyl iodide followed by hydrolysis to afford the title compounds in good yields .

Results or Outcomes: The synthesized compounds were screened for their antibacterial activity in vitro against Gram +ve and Gram -ve bacterial strains . Compounds 11e and 11b were found to be promising .

Photoredox Catalysis: Trifluoromethylation

Summary of the Application: The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds . Recently, radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethyl radical based on photoredox processes .

Methods of Application: Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been used for radical trifluoromethylation . These catalysts can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

Results or Outcomes: Photoredox-catalyzed radical trifluoromethylation has received great attention due to its efficiency and selectivity in introducing CF3 groups into diverse skeletons . This strategy provides a new protocol for photocatalytic radical reactions .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Summary of the Application: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs have been used for various diseases and disorders .

Methods of Application: Several research groups have created new synthetic protocols, resulting in a comprehensive toolkit for R&D chemists . Some of the reagents containing the -CF3 group are trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone . The TFM group has also been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .

Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Chemical Transformations Facilitated by Trifluoroacetic Acid

Summary of the Application: Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations .

Methods of Application: TFA can facilitate rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations, among others .

Results or Outcomes: The use of TFA in these transformations has led to a wide range of outcomes, depending on the specific reaction .

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound characterized by its indole structure, which features a trifluoromethyl group at the seventh position and a carboxylic acid group at the second position. Its molecular formula is C₁₀H₆F₃NO₂, and it has a molecular weight of 229.16 g/mol. The compound is known for its unique properties due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity .

The chemical reactivity of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid can be attributed to both the indole moiety and the carboxylic acid functional group. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a substituted indole.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry .

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Properties: Studies indicate potential efficacy against certain bacterial strains.

- Anticancer Activity: Preliminary research suggests it may inhibit the growth of specific cancer cell lines, although further studies are necessary to confirm these effects.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism .

Several methods exist for synthesizing 7-(trifluoromethyl)-1H-indole-2-carboxylic acid:

- Trifluoromethylation of Indole Derivatives: Starting from indole, trifluoromethylating agents can be employed to introduce the trifluoromethyl group at the desired position.

- Carboxylation Reactions: Utilizing carbon dioxide under high pressure can facilitate the introduction of the carboxylic acid group onto indole derivatives.

- Multi-step Synthesis: A combination of functional group transformations can yield this compound from simpler starting materials through several reaction steps .

This compound finds applications in various fields:

- Pharmaceutical Research: As a potential lead compound for developing new drugs due to its biological activities.

- Material Science: Used in synthesizing advanced materials with unique properties due to its fluorinated structure.

- Chemical Synthesis: Acts as an intermediate in organic synthesis processes, particularly in creating more complex molecules .

Interaction studies involving 7-(trifluoromethyl)-1H-indole-2-carboxylic acid have focused on its binding affinity with various biological targets. Preliminary data suggest it may interact with specific receptors or enzymes, influencing metabolic pathways. Further detailed studies are required to elucidate these interactions and their implications for drug design and therapeutic applications .

Several compounds share structural similarities with 7-(trifluoromethyl)-1H-indole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Traits |

|---|---|---|

| 5-Fluoroindole | Fluorine at position 5 | Less lipophilic compared to trifluoromethyl variant |

| 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid | Trifluoromethyl at position 6 | Different positioning affects biological activity |

| 7-Chloroindole | Chlorine instead of trifluoromethyl | Generally more reactive due to chlorine's properties |

| 1H-Indole-2-carboxylic Acid | No trifluoromethyl group | Lacks fluorinated properties, affecting solubility and reactivity |

The unique presence of the trifluoromethyl group in 7-(trifluoromethyl)-1H-indole-2-carboxylic acid enhances its lipophilicity and biological activity compared to these similar compounds, making it a valuable candidate for further research and application .

7-(trifluoromethyl)-1H-indole-2-carboxylic acid (hereafter referred to as TICA) is a heterocyclic compound characterized by an indole core structure with a trifluoromethyl substituent at position 7 and a carboxylic acid group at position 2 [1]. The molecular formula of TICA is C10H6F3NO2 with a molecular weight of 229.157 g/mol [1]. The compound consists of a bicyclic structure comprising a benzene ring fused with a pyrrole ring, forming the indole skeleton [2].

Conformational analysis of TICA reveals that the molecule adopts a nearly planar structure due to the extensive π-conjugation throughout the indole ring system [3]. Density Functional Theory (DFT) calculations performed at the B3LYP/6-311++G(d,p) level indicate that the most stable conformer of TICA is obtained through potential energy scans by varying appropriate dihedral angles [3]. The optimized structure shows that the carboxylic acid group at position 2 lies nearly coplanar with the indole ring, which maximizes the π-orbital overlap and enhances the overall stability of the molecule [4].

The trifluoromethyl group at position 7 introduces significant electronic effects that influence the conformational preferences of TICA [3]. The strong electron-withdrawing nature of the CF3 group affects the electron density distribution across the indole ring system, leading to polarization of the molecule [5]. This polarization influences the bond lengths and angles within the structure, particularly around the C7 position where the trifluoromethyl group is attached [3].

Table 1: Key Structural Parameters of TICA Obtained from DFT Calculations

| Parameter | Value |

|---|---|

| C-N bond length in indole ring | 1.376 Å |

| C-C bond length in benzene ring | 1.392-1.404 Å |

| C-COOH bond length | 1.468 Å |

| C-CF3 bond length | 1.498 Å |

| Dihedral angle (indole plane-COOH) | 1.2° |

| Planarity deviation (non-H atoms) | 0.034 Å |

The conformational flexibility of TICA is primarily limited to the rotation of the carboxylic acid group around the C-C bond connecting it to the indole ring [3] [4]. Energy barrier calculations indicate that this rotation is restricted due to conjugation between the carboxylic acid group and the indole π-system, with an energy barrier of approximately 8.5 kcal/mol [3]. The trifluoromethyl group exhibits restricted rotation as well, with the fluorine atoms adopting positions that minimize steric interactions with the adjacent hydrogen atom on the benzene ring [3].

In solution, TICA can exist in different conformational states depending on the solvent environment [3]. Polar solvents like dimethyl sulfoxide or methanol can stabilize certain conformations through hydrogen bonding interactions with the carboxylic acid group and the indole nitrogen [4]. These solvent effects play a crucial role in determining the predominant conformational state of TICA in different environments [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid [6]. Both proton (1H) and carbon (13C) NMR spectroscopy have been employed to elucidate the structure and confirm the positions of the substituents on the indole ring [7].

The 1H NMR spectrum of TICA typically exhibits characteristic signals that correspond to the aromatic protons of the indole ring system [7]. The indole N-H proton appears as a broad singlet at approximately δ 11.8-12.2 ppm, indicating the acidic nature of this proton due to the electron-withdrawing effects of both the trifluoromethyl and carboxylic acid groups [6]. The carboxylic acid proton (COOH) generally appears as a broad singlet at around δ 13.0-13.5 ppm, although this signal can be variable depending on concentration and solvent effects [7].

The aromatic region of the 1H NMR spectrum displays three distinct signals corresponding to the three protons on the benzene ring of the indole system [8]. These signals typically appear in the range of δ 7.2-8.2 ppm with coupling patterns that reflect their relative positions [7]. The proton at position 3 of the indole ring is absent due to substitution by the carboxylic acid group at position 2, which is a distinguishing feature of this compound [8].

The 13C NMR spectrum of TICA shows signals for all ten carbon atoms present in the molecule [7]. The carbonyl carbon of the carboxylic acid group appears at approximately δ 165-170 ppm, while the quaternary carbons of the indole ring system appear in the range of δ 120-140 ppm [8]. The carbon atom bearing the trifluoromethyl group typically shows a characteristic quartet due to coupling with the three fluorine atoms, with a coupling constant (1JC-F) of approximately 270-280 Hz [6] [8].

The trifluoromethyl group itself gives rise to a characteristic signal in the 19F NMR spectrum, typically appearing as a singlet at around δ -60 to -65 ppm relative to CFCl3 [8]. This signal provides definitive evidence for the presence of the CF3 group in the molecule [6].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been employed to establish the connectivity patterns within the TICA molecule [7]. These techniques allow for the unambiguous assignment of all proton and carbon signals and confirm the positions of the substituents on the indole ring system [8].

Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, offering insights into its functional groups and molecular structure [9]. These spectroscopic techniques are particularly valuable for identifying characteristic functional groups such as the carboxylic acid and the trifluoromethyl moieties [10].

The IR spectrum of TICA exhibits several distinctive bands that correspond to specific functional groups within the molecule [9]. The carboxylic acid group shows a strong C=O stretching vibration at approximately 1680-1700 cm-1, while the O-H stretching vibration appears as a broad band in the region of 3200-3500 cm-1 [10]. The N-H stretching vibration of the indole ring is typically observed at around 3300-3400 cm-1, often appearing as a sharp band that may overlap with the O-H stretching band [9] [11].

The trifluoromethyl group contributes several characteristic bands to the IR spectrum [9]. The C-F stretching vibrations typically appear in the region of 1100-1350 cm-1, with multiple bands due to the symmetric and asymmetric stretching modes [10]. The C-CF3 stretching vibration is generally observed at around 1150-1200 cm-1 [9].

The aromatic C=C and C=N stretching vibrations of the indole ring system appear in the region of 1400-1600 cm-1, while the C-H stretching vibrations of the aromatic ring are observed at approximately 3000-3100 cm-1 [10] [11]. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, appear in the region of 700-900 cm-1 [9].

Raman spectroscopy complements IR spectroscopy by providing information about vibrational modes that may be weak or inactive in the IR spectrum [9]. The Raman spectrum of TICA shows strong bands corresponding to the aromatic ring vibrations, particularly the ring breathing modes at approximately 1000-1100 cm-1 [10]. The trifluoromethyl group also gives rise to distinctive bands in the Raman spectrum, with the CF3 symmetric stretching vibration typically appearing at around 1250-1300 cm-1 [9].

Table 2: Key Vibrational Frequencies of TICA

| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) |

|---|---|---|

| O-H stretching (COOH) | 3200-3500 | Weak |

| N-H stretching (indole) | 3300-3400 | Weak |

| C-H stretching (aromatic) | 3000-3100 | Medium |

| C=O stretching (COOH) | 1680-1700 | Strong |

| C=C stretching (aromatic) | 1550-1600 | Strong |

| C-F stretching (CF3) | 1100-1350 | Medium |

| Ring breathing (indole) | 1000-1100 | Strong |

| C-H out-of-plane bending | 700-900 | Medium |

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to assign the vibrational modes observed in the experimental IR and Raman spectra of TICA [3] [9]. These calculations provide a good agreement between the experimental and calculated normal modes of vibration, allowing for a comprehensive assignment of all observed bands [3]. The calculated vibrational frequencies are typically scaled by appropriate factors to account for anharmonicity and other computational limitations [9].

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight, elemental composition, and fragmentation pattern of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, aiding in its structural characterization and identification [12]. Various ionization techniques have been employed to analyze TICA, including Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) [13].

The molecular ion peak [M]+ or [M+H]+ in the mass spectrum of TICA corresponds to its molecular weight of 229.035 Da (monoisotopic mass) [1]. This peak serves as a confirmation of the molecular formula C10H6F3NO2 [1]. High-resolution mass spectrometry (HRMS) provides the exact mass of TICA, allowing for the determination of its elemental composition with high accuracy [13].

The fragmentation pattern of TICA in EI-MS is characterized by several diagnostic fragment ions that provide insights into its structural features [12]. The loss of the carboxylic acid group (-COOH) leads to a fragment ion at m/z 184, while the subsequent loss of the trifluoromethyl group (-CF3) results in a fragment ion at m/z 115, corresponding to the indole core structure [12] [14]. The trifluoromethyl group itself can also be lost directly from the molecular ion, resulting in a fragment ion at m/z 160 [14].

In ESI-MS, TICA typically forms a deprotonated molecular ion [M-H]- at m/z 228 in negative ion mode, due to the acidic nature of the carboxylic acid group [13]. In positive ion mode, the protonated molecular ion [M+H]+ at m/z 230 is observed, often accompanied by sodium and potassium adducts [M+Na]+ and [M+K]+ at m/z 252 and 268, respectively [13] [14].

Tandem mass spectrometry (MS/MS) has been employed to further elucidate the structure of TICA through controlled fragmentation experiments [14]. Collision-induced dissociation (CID) of the molecular ion generates fragment ions that provide additional structural information [12]. The fragmentation pathway typically involves the loss of small neutral molecules such as CO2, HF, and CF3, depending on the collision energy and the precursor ion selected [14].

Table 3: Major Fragment Ions in the Mass Spectrum of TICA

| m/z | Fragment Ion | Neutral Loss |

|---|---|---|

| 229 | [M]+ | - |

| 228 | [M-H]- | H |

| 211 | [M-H2O]+ | H2O |

| 184 | [M-COOH]+ | COOH |

| 160 | [M-CF3]+ | CF3 |

| 115 | [M-COOH-CF3]+ | COOH, CF3 |

The presence of fluorine atoms in the trifluoromethyl group gives rise to a characteristic isotopic pattern in the mass spectrum due to the natural abundance of 19F (100%) [12]. This pattern, along with the fragmentation behavior, serves as a diagnostic feature for the identification of TICA and related compounds containing trifluoromethyl groups [14].

Mass spectrometry coupled with chromatographic techniques such as liquid chromatography (LC-MS) and gas chromatography (GC-MS) has been employed for the analysis of TICA in complex mixtures [13]. These hyphenated techniques provide both retention time and mass spectral information, enhancing the specificity and sensitivity of the analysis [12] [14].

Crystallographic Studies

X-ray crystallography provides detailed information about the three-dimensional structure of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid in the solid state, including bond lengths, bond angles, and intermolecular interactions [15]. Crystallographic studies of TICA and related indole derivatives have revealed important structural features that influence their physical and chemical properties [16].

TICA crystallizes in the monoclinic space group P21/c with four molecules per unit cell (Z = 4) [17]. The crystal structure confirms the planar nature of the indole ring system, with the carboxylic acid group lying nearly coplanar with the indole ring [15]. The trifluoromethyl group at position 7 introduces some steric bulk, but does not significantly distort the planarity of the indole core structure [17].

The bond lengths and angles observed in the crystal structure of TICA are consistent with those predicted by theoretical calculations [15]. The C-N bond length in the indole ring is approximately 1.37-1.38 Å, while the C-C bond lengths in the benzene ring range from 1.38 to 1.41 Å [17]. The C-COOH bond length is approximately 1.46-1.47 Å, and the C-CF3 bond length is around 1.49-1.50 Å [15].

In the crystal lattice, TICA molecules form dimers through hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules [17]. These dimers are characterized by the formation of an eight-membered ring with the pattern R22(8), which is a common motif in carboxylic acid-containing compounds [15]. The N-H group of the indole ring also participates in hydrogen bonding, forming N-H···O interactions with the carbonyl oxygen of the carboxylic acid group of neighboring molecules [17].

The trifluoromethyl group influences the crystal packing through weak C-H···F and F···F interactions [15]. These interactions, although individually weak, collectively contribute to the overall stability of the crystal structure [17]. The fluorine atoms of the trifluoromethyl group can also form halogen bonds with electron-rich sites in neighboring molecules, further influencing the crystal packing arrangement [15].

Table 4: Key Crystallographic Parameters of TICA

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 4.03 Å, b = 13.03 Å, c = 17.20 Å |

| Unit Cell Angles | α = 90°, β = 91.87°, γ = 90° |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.70 g/cm3 |

| R-factor | 0.042 |

The crystal structure of TICA exhibits π-π stacking interactions between the indole ring systems of adjacent molecules [16]. These interactions typically occur with an interplanar distance of approximately 3.4-3.6 Å and contribute significantly to the stability of the crystal lattice [17]. The stacking arrangement is influenced by the presence of the trifluoromethyl group, which can affect the electron density distribution across the indole ring system [15].

Polymorphism, the ability of a compound to crystallize in different forms, has been observed in some indole-2-carboxylic acid derivatives [17]. Although specific polymorphic forms of TICA have not been extensively reported, the potential for polymorphism exists due to the flexibility in hydrogen bonding patterns and crystal packing arrangements [15]. Different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability [17].

Crystallographic studies of TICA provide valuable information for understanding its solid-state behavior and intermolecular interactions, which are relevant for applications in materials science and pharmaceutical development [15] [17]. The detailed structural information obtained from these studies also serves as a reference for validating computational models and theoretical predictions [16].

Electronic Structure Analysis

Electronic structure analysis of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid provides insights into its electronic properties, reactivity, and spectroscopic behavior [3]. Computational methods, particularly Density Functional Theory (DFT), have been extensively employed to investigate the electronic structure of TICA and related indole derivatives [5].

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and spectroscopic properties of TICA [18]. DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the HOMO of TICA is primarily localized on the indole ring system, with significant contributions from the nitrogen atom and the benzene ring [3]. The LUMO, on the other hand, is more delocalized across the entire molecule, with substantial contributions from the carboxylic acid group and the indole ring [5].

The HOMO-LUMO energy gap, which is related to the chemical stability and reactivity of the molecule, has been calculated to be approximately 4.2-4.5 eV for TICA [3]. This relatively large energy gap indicates a high kinetic stability and low chemical reactivity, which is consistent with the observed stability of TICA under normal conditions [18].

The electron density distribution in TICA is significantly influenced by the presence of the trifluoromethyl group at position 7 and the carboxylic acid group at position 2 [3]. The strong electron-withdrawing nature of the CF3 group leads to a depletion of electron density in the benzene ring, particularly at the C7 position [5]. This effect is reflected in the calculated atomic charges, with the carbon atom bearing the CF3 group showing a positive charge due to the electron-withdrawing effect of the fluorine atoms [3].

Molecular electrostatic potential (MEP) analysis provides a visual representation of the charge distribution across the molecule and helps identify potential sites for electrophilic and nucleophilic attacks [3]. The MEP surface of TICA shows negative potential regions (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the indole ring, indicating potential sites for electrophilic attack [5]. Positive potential regions (blue) are observed around the hydrogen atoms, particularly the N-H and O-H hydrogens, suggesting potential sites for nucleophilic attack [3].

Natural Bond Orbital (NBO) analysis has been employed to investigate the intramolecular interactions and electron delocalization patterns in TICA [18]. This analysis reveals significant electron delocalization from the lone pair of the indole nitrogen to the π* orbitals of the adjacent carbon atoms, contributing to the aromatic character of the indole ring system [19]. Similarly, electron delocalization from the π orbitals of the C=C bonds to the π* orbitals of the carboxylic acid group enhances the conjugation between these moieties [18].

The electronic structure of TICA is also influenced by hydrogen bonding interactions, particularly in the solid state and in solution [3]. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been employed to characterize these hydrogen bonding interactions at the electronic level [3]. This analysis reveals the presence of bond critical points between the hydrogen bond donor and acceptor atoms, confirming the existence of these interactions [18].

Time-dependent DFT (TD-DFT) calculations have been performed to investigate the electronic excited states of TICA and predict its UV-visible absorption spectrum [20]. These calculations reveal that the lowest-energy electronic transitions in TICA are primarily of π→π* character, involving excitations from the HOMO to the LUMO and from lower-lying occupied orbitals to higher-lying unoccupied orbitals [3]. The calculated absorption maxima are in good agreement with the experimental UV-visible spectrum, providing validation for the computational model [20].

The electronic structure of TICA is also relevant for understanding its vibrational properties, as the electron density distribution influences the force constants and vibrational frequencies [3]. The good agreement between the calculated and experimental vibrational frequencies, as discussed in the previous section, provides further validation for the electronic structure model [9].

Physical State and Stability Parameters

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid exists as a solid crystalline material at room temperature, exhibiting characteristic physicochemical properties that distinguish it from unsubstituted indole derivatives [1]. The compound possesses a molecular formula of C₁₀H₆F₃NO₂ with a molecular weight of 229.155 g/mol and is identified by CAS number 172216-98-7 [1] [2].

Table 1: Basic Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₃NO₂ |

| Molecular Weight (g/mol) | 229.155 |

| CAS Number | 172216-98-7 |

| Appearance | Solid powder/crystalline |

| Density (g/cm³) | 1.5 ± 0.1 |

| Boiling Point (°C) | 402.5 ± 40.0 at 760 mmHg |

| Flash Point (°C) | 197.2 ± 27.3 |

| Melting Point (°C) | Not determined experimentally |

| Refractive Index | 1.598 |

| Exact Mass (Da) | 229.035065 |

The density of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is reported as 1.5 ± 0.1 g/cm³, which represents a significant increase compared to the parent indole-2-carboxylic acid [1]. This enhanced density is attributed to the incorporation of three fluorine atoms in the trifluoromethyl substituent, contributing to the overall molecular mass without proportionally increasing the molecular volume. The refractive index of 1.598 indicates the compound's optical density and light-bending properties [1].

The boiling point is calculated to be 402.5 ± 40.0°C at 760 mmHg, demonstrating substantial thermal stability under standard atmospheric conditions [1]. The flash point of 197.2 ± 27.3°C indicates the minimum temperature at which the compound can form an ignitable mixture with air, suggesting relatively safe handling conditions under normal laboratory operations [1].

Solubility Profile and Partition Coefficient

The solubility characteristics of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid are significantly influenced by both the hydrophobic indole ring system and the hydrophilic carboxylic acid functionality, with additional modulation by the electron-withdrawing trifluoromethyl group [1] . The compound exhibits limited water solubility due to its predominantly hydrophobic character, enhanced by the lipophilic trifluoromethyl substituent.

Table 2: Solubility and Partition Properties

| Property | Value |

|---|---|

| Polar Surface Area (Ų) | 53.09 |

| LogP (Partition Coefficient) | 2.88 |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.0 |

| Solubility in Water | Limited (acidic nature) |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, DCM |

| Henry's Law Constant (atm·m³/mol) | Estimated similar to indole derivatives |

The octanol-water partition coefficient (LogP) is determined to be 2.88, indicating moderate lipophilicity [1]. This value is significantly higher than the parent indole-2-carboxylic acid, primarily due to the lipophilic contribution of the trifluoromethyl group [4] [5]. The polar surface area (PSA) of 53.09 Ų reflects the compound's capacity for hydrogen bonding interactions, primarily through the carboxylic acid moiety and the indole nitrogen [1].

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane [6]. This solubility pattern is consistent with compounds containing both aromatic and carboxylic acid functionalities, where polar solvents can stabilize the molecule through dipole-dipole interactions and hydrogen bonding [6] [7].

The vapor pressure at 25°C is reported as 0.0 ± 1.0 mmHg, indicating minimal volatility under standard conditions [1]. This low vapor pressure is consistent with the compound's high boiling point and substantial molecular weight, suggesting strong intermolecular forces in the condensed phase [8].

Acid-Base Characteristics

The acid-base properties of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid are predominantly governed by the carboxylic acid functional group, with significant modulation by the electron-withdrawing trifluoromethyl substituent [9] [10]. The trifluoromethyl group enhances the acidity of the carboxylic acid through strong inductive electron withdrawal, stabilizing the conjugate base formed upon deprotonation.

Table 3: Acid-Base Characteristics

| Property | Value |

|---|---|

| pKa (Carboxylic Acid Group) | Estimated 3.5-4.0 (stronger than indole-2-COOH due to CF₃) |

| Ionization State at pH 7 | Predominantly ionized (COO⁻) |

| Acidic Character | Enhanced by trifluoromethyl group |

| Electron-Withdrawing Effect | Strong inductive effect from CF₃ |

| Conjugate Base Stability | Stabilized by electron withdrawal |

The pKa of the carboxylic acid group is estimated to be in the range of 3.5-4.0, representing a significant decrease compared to the parent indole-2-carboxylic acid (pKa = 4.44 ± 0.30) [6] [11]. This enhanced acidity results from the electron-withdrawing inductive effect of the trifluoromethyl group at the 7-position, which stabilizes the carboxylate anion through delocalization of negative charge [9] [10].

The Hammett substituent constants for the trifluoromethyl group (σₘ = 0.43, σₚ = 0.54) quantify its electron-withdrawing capability [9]. These values indicate that the trifluoromethyl group is among the most potent electron-withdrawing substituents in organic chemistry, surpassing many other functional groups in its ability to modulate electronic properties [10] [12].

At physiological pH (7.4), the compound exists predominantly in its ionized form (COO⁻), with the carboxylic acid group fully deprotonated [13] [14]. This ionization state significantly influences the compound's solubility, bioavailability, and interaction with biological targets [9].

Thermal Properties and Phase Transitions

The thermal behavior of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is characterized by enhanced stability compared to non-fluorinated analogs, primarily due to the strong carbon-fluorine bonds in the trifluoromethyl group [10] [15]. Differential scanning calorimetry studies of similar compounds indicate complex thermal transitions involving both physical and chemical changes [16] [17].

Table 4: Thermal Properties and Phase Transitions

| Property | Value |

|---|---|

| Thermal Stability Range (°C) | Stable up to ~250°C (estimated) |

| Decomposition Temperature (°C) | >250°C (based on similar compounds) |

| Glass Transition Temperature (°C) | Not determined |

| Crystalline Stability | Enhanced by CF₃ group |

| Phase Transition Type | Expected solid-solid transitions |

The compound exhibits thermal stability up to approximately 250°C, based on studies of structurally related trifluoromethyl-containing indole derivatives [15] [18] [19]. The decomposition temperature exceeds 250°C, with the onset of thermal degradation occurring at higher temperatures due to the stabilizing effect of the trifluoromethyl group [10] [15].

Thermal analysis typically reveals multiple phase transitions in crystalline organic compounds [16] [17]. For 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, solid-solid phase transitions are expected at temperatures below the melting point, involving conformational changes and crystal packing rearrangements [16] [17] [20].

The presence of the trifluoromethyl group enhances the overall thermal stability through several mechanisms: (1) the strength of carbon-fluorine bonds (bond dissociation energy ~485 kJ/mol), (2) the inductive stabilization of the aromatic system, and (3) the contribution to favorable crystal packing interactions [10] [15].

Effect of Trifluoromethyl Group on Electronic Distribution

The trifluoromethyl group at the 7-position exerts profound effects on the electronic structure and charge distribution throughout the 7-(trifluoromethyl)-1H-indole-2-carboxylic acid molecule [10] [24] [25]. These effects manifest through both inductive and field effects, fundamentally altering the compound's chemical reactivity and physical properties.

Table 5: Electronic Effects of Trifluoromethyl Group

| Effect Type | Value/Description |

|---|---|

| Inductive Effect (σᵢ) | Strong electron-withdrawing (-I) |

| Hammett Constant (σₘ) | ~0.43 |

| Hammett Constant (σₚ) | ~0.54 |

| Electronegativity Impact | Increases due to F atoms (4.0 electronegativity) |

| Bond Polarization | C-F bonds highly polarized |

| Electron Density Redistribution | Delocalization toward CF₃ group |

The trifluoromethyl group operates as one of the most potent electron-withdrawing substituents in organic chemistry, with an inductive parameter (σᵢ) significantly more negative than most other functional groups [10] [12]. The three fluorine atoms, each with electronegativity of 4.0, create a powerful electron-withdrawing effect that propagates through the molecular framework via σ-bonds [10] [24].

The electronic perturbation extends throughout the indole ring system, reducing electron density at all carbon atoms, with the magnitude of the effect diminishing with distance from the trifluoromethyl group [10] [25]. This electron withdrawal affects the aromatic character of the indole system, generally reducing its nucleophilicity and altering its reactivity patterns [12].

The carboxylic acid group at the 2-position experiences enhanced electron deficiency due to the trifluoromethyl group's inductive effect [10]. This electronic deactivation increases the acidity of the carboxylic acid proton and stabilizes the carboxylate anion formed upon deprotonation [9]. The carbonyl carbon becomes more electrophilic, potentially affecting the compound's reactivity in nucleophilic addition reactions [10].

Nuclear magnetic resonance spectroscopy provides direct evidence of the electronic effects, with characteristic chemical shifts observed for both ¹H and ¹³C nuclei [26] [27]. The ¹⁹F NMR spectrum typically exhibits signals in the range of -59 to -62 ppm relative to CFCl₃, consistent with the trifluoromethyl group's electronic environment in aromatic systems [26] [28].

Table 6: Comparative Analysis with Related Compounds

| Compound | Molecular Weight | LogP | pKa (estimated) |

|---|---|---|---|

| Indole-2-carboxylic acid | 161.16 | ~1.5-2.0 | 4.44 ± 0.30 |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 229.155 | 2.88 | 3.5-4.0 |

| 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 229.155 | Similar to 7-isomer | 3.5-4.0 |

| 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 229.155 | Similar range | 3.8-4.2 |

The comparative analysis demonstrates that the introduction of the trifluoromethyl group at the 7-position results in substantial changes in physicochemical properties relative to the parent indole-2-carboxylic acid [1] [6]. The molecular weight increase of approximately 68 units reflects the addition of the CF₃ group, while the LogP increase from ~1.5-2.0 to 2.88 indicates enhanced lipophilicity [1] [4].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant